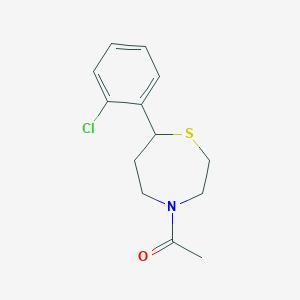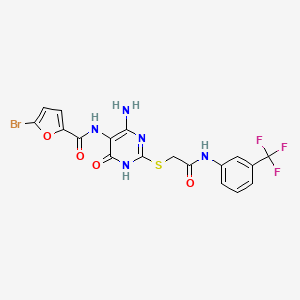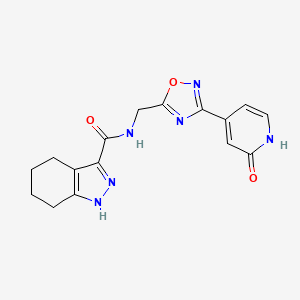![molecular formula C24H22N2O4S2 B2726071 (4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine CAS No. 325806-48-2](/img/structure/B2726071.png)
(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine is a chemical compound that is commonly used in scientific research. The compound is also known as MPA-5S and has a molecular weight of 565.75 g/mol. The compound has been synthesized using various methods and has been found to have several scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Anticancer Evaluation of Naphthoquinone Derivatives : Naphthoquinones, closely related to the naphthyl group in the compound of interest, have been synthesized and evaluated for their anticancer properties. These compounds showed potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. Specifically, derivatives containing phenylaminosulfanyl moieties have been highlighted for their low toxicity in normal cells and ability to induce apoptosis in cancer cells (Ravichandiran et al., 2019).
Fluorinated Polyimides Derived from Aromatic Diamines : Compounds with aromatic diamine functionalities, similar to the structure , have been used to synthesize fluorinated polyimides. These materials exhibit excellent thermal stability, low dielectric constants, and are potential candidates for applications in electronic devices due to their insulating properties (Chung & Hsiao, 2008).
Mechanisms of Asymmetric Reactions with Sulfonylation : Studies on sulfonylation reactions, a key functional group in the compound of interest, have provided insights into the mechanisms of asymmetric reactions. These findings have implications for the synthesis of chiral compounds and could inform the synthesis of structurally complex molecules with potential pharmaceutical applications (Okamoto et al., 1968).
Nanofiltration Membrane Development : Sulfonated aromatic diamine monomers, which share functional similarities with the target compound, have been used in the development of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, underscoring the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).
Material Properties
- Proton Conductive Polyimide Ionomer Membranes : Research into sulfonated polyimide copolymers, incorporating NH, OH, or COOH groups along with sulfonyl functionalities, has revealed their suitability as fuel cell membranes. These materials combine high thermal and mechanical stability with excellent proton conductive properties at low humidity, demonstrating the diverse applications of sulfonyl-containing polymers in energy technologies (Saito et al., 2010).
Eigenschaften
IUPAC Name |
1-N,5-N-bis(4-methylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)25-31(27,28)23-7-3-6-22-21(23)5-4-8-24(22)32(29,30)26-20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNMALYVDFETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725990.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2725992.png)
![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)


![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)

![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)
![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)


![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)
